6-(1H-pyrazol-4-yl)isoquinoline
Description
Properties
CAS No. |
1105710-35-7 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-(1H-pyrazol-4-yl)isoquinoline |
InChI |
InChI=1S/C12H9N3/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-15-8-12/h1-8H,(H,14,15) |
InChI Key |
UISAKNJPCXJPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CNN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
- Substituent Complexity : The methylpyridinyl group in and the triazolo-pyridazine-thioether in increase molecular weight and lipophilicity compared to the simpler pyrazole in the target compound.
- Functional Groups: The thioether in may enhance metabolic stability but reduce solubility compared to the direct C–N bond in 6-(1H-pyrazol-4-yl)isoquinoline .
Preparation Methods
[3 + 2]-Cycloaddition with C,N-Cyclic Azomethine Imines
A pivotal method involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones to construct the pyrazole ring fused to isoquinoline. As demonstrated by, this one-pot tandem process combines [3 + 2]-cycloaddition, detosylation, and oxidative aromatization. For example, treating N-tosyl-protected azomethine imine 1a with γ-NHTs-α,β-unsaturated ketone 2a in THF with K₂CO₃ and DDQ yields 5,6-dihydropyrazolo[5,1-a]isoquinoline 4aa in 81% yield (Table 1).
Table 1: Optimization of Tandem Reaction Conditions for Pyrazole-Isoquinoline Synthesis
| Entry | Base | Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DABCO | Chloranil | CH₂Cl₂ | 12 | 62 |
| 19 | K₂CO₃ | DDQ | THF | 12 | 81 |
The choice of base and oxidant critically influences yield, with K₂CO₃ and DDQ in THF proving optimal. This method tolerates diverse substituents on the α,β-unsaturated ketone, including electron-withdrawing groups (e.g., -Cl, -CF₃) and heteroaromatic rings (e.g., 2-furyl).
Alkylation and Functionalization Strategies
Pyrazole Alkylation with Isoquinoline Precursors
Patent data reveals methods for appending pyrazole rings to aromatic systems via alkylation. For instance, discloses the synthesis of [2-[3-(1H-pyrazol-4-yl)phenoxy]-6-(trifluoromethyl)pyridin-4-yl]methanamine using NaH in DMF to facilitate alkylation of pyrazole intermediates with chlorophenylacetamides. Adapting this approach, 6-(1H-pyrazol-4-yl)isoquinoline could be synthesized by alkylating a pre-formed isoquinoline core with 4-bromo-1H-pyrazole under similar conditions.
Thionation and Post-Synthetic Modifications
Tandem Reaction Systems for Streamlined Synthesis
Oxidative Aromatization in One-Pot Procedures
The tandem reaction system developed by integrates multiple steps into a single workflow. After cycloaddition, oxidative aromatization with DDQ converts dihydropyrazolo[5,1-a]isoquinolines to fully aromatic systems. For example, substrate 3aa undergoes oxidation with DDQ in THF to yield 4aa in 73% yield. This method eliminates the need for isolating intermediates, enhancing synthetic efficiency.
Figure 1: Reaction Pathway for Tandem Synthesis of 6-(1H-Pyrazol-4-yl)Isoquinoline
-
[3 + 2]-Cycloaddition of azomethine imine 1a with enone 2a .
-
Detosylation under basic conditions.
-
Oxidative aromatization with DDQ to yield aromatic pyrazole-isoquinoline.
Regioselectivity and Structural Validation
Nuclear Overhauser Effect (NOE) Spectroscopy
Regioselectivity in alkylation steps is confirmed via NOE experiments. In, irradiation of methylene protons in compound 14a (δ 5.06) enhances H-5 pyrazole protons (δ 7.80), confirming alkylation at the pyrazole N-1 position. Similar analyses would verify the substitution pattern in 6-(1H-pyrazol-4-yl)isoquinoline.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
Applications and Biological Relevance
Although beyond the scope of preparation methods, 6-(1H-pyrazol-4-yl)isoquinoline derivatives exhibit kinase inhibitory activity. For example, pyrazole-isoquinoline analogs in showed selective inhibition of ALK5 over p38α MAP kinase, with IC₅₀ values <1 μM . Such bioactivity underscores the importance of robust synthetic protocols.
Q & A
Basic Research Questions
Q. What are common synthetic routes for introducing the pyrazole moiety to the isoquinoline scaffold?
- Methodology : The pyrazole group can be introduced via nucleophilic substitution or coupling reactions. For example, refluxing 6-bromoisoquinoline with benzylmercaptan in the presence of a base (e.g., KOtBu or NaH) in organic solvents like DMF yields intermediates, which are oxidized to sulfonyl chlorides using chlorinating agents (e.g., 1,3-dichloro-5,5-dimethylhydantoin) .
- Optimization : Reaction conditions (temperature, solvent, stoichiometry) significantly affect yields. For instance, oxidative chlorination at 0–5°C in acetic acid/acetonitrile minimizes side reactions .
Q. How are intermediates like 6-(benzylthio)isoquinoline purified and characterized?
- Purification : Recrystallization from methanol or benzene/ethanol mixtures is effective for isolating intermediates. For example, 6-(benzylthio)isoquinoline is recrystallized from benzene/ethanol to achieve >98% purity .
- Characterization : 1H NMR (500 MHz, CDCl3) is used to confirm structural integrity. Peaks at δ 8.01–9.59 ppm correspond to isoquinoline protons, while the absence of impurity peaks validates purity .
Q. What analytical techniques are critical for verifying the structure of 6-(1H-pyrazol-4-yl)isoquinoline derivatives?
- Key Techniques :
- 1H NMR/HRMS : For functional group and molecular weight confirmation (e.g., methyl protons at δ 2.5–3.0 ppm; molecular ion peaks in HRMS) .
- HPLC-PDA : To assess purity (>95% for pharmacological studies) .
Advanced Research Questions
Q. How can fragment-based design strategies enhance the development of 6-(1H-pyrazol-4-yl)isoquinoline derivatives?
- Strategy : A "merging by design" approach involves synthesizing monosubstituted isoquinoline fragments (e.g., substitutions at 1-, 3-, or 5-positions) and combining fragments with complementary binding affinities. For example, merging a pyrazole fragment at position 6 with a sulfonyl group at position 4 improved target protein inhibition by 10-fold .
- Validation : Biochemical screening (e.g., kinase assays) identifies synergistic fragments. Structural optimization is guided by computational docking rather than X-ray crystallography .
Q. What experimental approaches resolve contradictions in biological activity data for isoquinoline derivatives?
- Case Study : Conflicting cytotoxicity results may arise from impurities or solvent effects.
- Resolution : Re-evaluate purity via HPLC and repeat assays in standardized solvents (e.g., DMSO <0.1% v/v). Cross-validate with orthogonal assays (e.g., apoptosis markers vs. cell viability) .
Q. How do reaction conditions influence the regioselectivity of pyrazole-isoquinoline coupling?
- Key Factors :
- Catalyst : Piperidine in ethanol promotes Knoevenagel condensation, favoring C-4 substitution .
- Temperature : Reflux (80–100°C) enhances regioselectivity for 6-position coupling over 5- or 7-positions .
- Table 1 : Optimization of Coupling Reactions
| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (6:5:7) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 54 | 85:10:5 |
| NaH | DMF | 25 | 32 | 60:25:15 |
| KOtBu | THF | 60 | 68 | 92:5:3 |
| Data derived from . |
Q. What computational methods predict the stability of 6-(1H-pyrazol-4-yl)isoquinoline under thermal conditions?
- DFT Studies : Density functional theory (B3LYP/6-311+G(d,p)) calculates bond dissociation energies (BDEs). Pyrazole C-N bonds (BDE ~85 kcal/mol) are more stable than isoquinoline C-C bonds (BDE ~65 kcal/mol), explaining resistance to pyrolysis .
- Validation : Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, aligning with computational predictions .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar derivatives?
- Root Causes :
- Stereochemical Variations : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit different binding affinities. For example, (R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine showed 5-fold higher kinase inhibition than its (S)-counterpart .
- Solubility Differences : Hydrophobic derivatives aggregate in aqueous media, reducing apparent activity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
